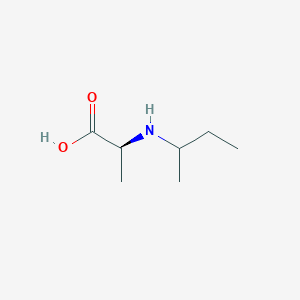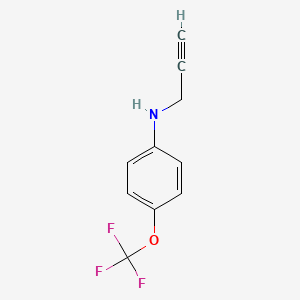![molecular formula C13H16O3 B8612408 Methyl 3-[3-(2-oxopropyl)phenyl]propanoate](/img/structure/B8612408.png)
Methyl 3-[3-(2-oxopropyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3-(2-oxopropyl)phenyl]propanoate: is an organic compound belonging to the ester family It is characterized by the presence of a methyl ester group attached to a phenylpropanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing Methyl 3-[3-(2-oxopropyl)phenyl]propanoate involves the esterification of 3-[3-(2-oxopropyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with 3-(2-oxopropyl)propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by esterification with methanol.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-[3-(2-oxopropyl)phenyl]propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: 3-[3-(2-oxopropyl)phenyl]propanoic acid.
Reduction: 3-[3-(2-hydroxypropyl)phenyl]propanol.
Substitution: 3-[3-(2-oxopropyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Methyl 3-[3-(2-oxopropyl)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis and formation.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting metabolic pathways involving esters.
Industry:
Fragrance and Flavor Industry: Due to its ester structure, this compound is used in the formulation of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Methyl 3-[3-(2-oxopropyl)phenyl]propanoate involves its interaction with specific molecular targets, primarily enzymes that catalyze ester hydrolysis. The compound undergoes hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ester group is particularly susceptible to nucleophilic attack, leading to the formation of intermediate products that further react to yield the final products.
Comparación Con Compuestos Similares
- Methyl-3-[4-(2-oxopropyl)phenyl]propanoate
- Ethyl-3-[3-(2-oxopropyl)phenyl]propanoate
- Methyl-3-[3-(2-hydroxypropyl)phenyl]propanoate
Comparison:
- Methyl-3-[4-(2-oxopropyl)phenyl]propanoate: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
- Ethyl-3-[3-(2-oxopropyl)phenyl]propanoate: The ethyl ester variant, which may exhibit different physical properties such as boiling point and solubility.
- Methyl-3-[3-(2-hydroxypropyl)phenyl]propanoate: Contains a hydroxyl group instead of a ketone, affecting its chemical reactivity and potential applications.
Methyl 3-[3-(2-oxopropyl)phenyl]propanoate stands out due to its unique combination of functional groups, making it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 3-[3-(2-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H16O3/c1-10(14)8-12-5-3-4-11(9-12)6-7-13(15)16-2/h3-5,9H,6-8H2,1-2H3 |
Clave InChI |
LBLYMGIZCDYBBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=CC(=C1)CCC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Methylphenyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8612333.png)



![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione](/img/structure/B8612364.png)

![({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane](/img/structure/B8612375.png)


![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane](/img/structure/B8612428.png)



